molecular formula C7H8BrNO B13458353 (4-Bromo-6-methylpyridin-3-yl)methanol

(4-Bromo-6-methylpyridin-3-yl)methanol

Cat. No.: B13458353
M. Wt: 202.05 g/mol
InChI Key: DWGKNOVTCABSHV-UHFFFAOYSA-N
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Description

(4-Bromo-6-methylpyridin-3-yl)methanol is a brominated pyridine derivative with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . Its CAS registry number is 1805551-36-3 . This compound is characterized by a pyridine ring substituted with a bromo atom, a methyl group, and a hydroxymethyl group, making it a valuable intermediate in synthetic organic chemistry. As a bifunctional building block, the bromine atom is amenable to cross-coupling reactions, while the methanol group can be further functionalized, offering researchers a versatile handle for constructing more complex molecular architectures, particularly in medicinal chemistry and drug discovery research. The specific applications and mechanism of action for this compound are dependent on the final target molecule it is used to synthesize. For safe handling, please refer to the relevant Safety Data Sheet. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(4-bromo-6-methylpyridin-3-yl)methanol

InChI

InChI=1S/C7H8BrNO/c1-5-2-7(8)6(4-10)3-9-5/h2-3,10H,4H2,1H3

InChI Key

DWGKNOVTCABSHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)CO)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for 4 Bromo 6 Methylpyridin 3 Yl Methanol

Established Synthetic Pathways to Access (4-Bromo-6-methylpyridin-3-yl)methanol (B6160746)

Established synthetic routes to this compound typically commence from readily available pyridine (B92270) precursors. The key transformations involve the regioselective introduction of a bromine atom at the C4 position and the formation of a hydroxymethyl group at the C3 position of the 6-methylpyridine scaffold.

Derivations from Pyridine Starting Materials

A common strategy for the synthesis of polysubstituted pyridines like this compound begins with a suitably functionalized pyridine ring. One such precursor is a derivative of nicotinic acid, specifically 4-hydroxy-6-methylnicotinic acid. This starting material provides the basic carbon skeleton and the nitrogen heteroatom of the target molecule. The synthesis of a closely related compound, methyl 4-bromo-6-(hydroxymethyl)nicotinate, has been reported starting from methyl 4-hydroxy-6-methylnicotinate rsc.org. This suggests a viable pathway where the carboxylic acid or its ester at the 3-position can be reduced to the desired hydroxymethyl group in a subsequent step.

Another potential starting material is 4-methyl-3-nitropyridine. This precursor can be converted to 4-methyl-3-aminopyridine through catalytic hydrogenation. The resulting amino group can then be transformed into a bromine atom via a Sandmeyer-type reaction, yielding 3-bromo-4-methylpyridine google.comchemicalbook.com. Further functionalization at the 3-position would then be required to introduce the hydroxymethyl moiety.

Regioselective Bromination Strategies

The selective introduction of a bromine atom at the 4-position of the 6-methylpyridine ring is a critical step. In the case of the synthesis starting from methyl 4-hydroxy-6-methylnicotinate, the hydroxyl group at the 4-position directs the bromination. Treatment of methyl 4-hydroxy-6-methylnicotinate with a brominating agent such as phosphorus oxybromide (POBr₃) effectively replaces the hydroxyl group with a bromine atom to yield methyl 4-bromo-6-methylnicotinate rsc.org. This reaction proceeds with high regioselectivity due to the activation of the 4-position by the hydroxyl group.

For starting materials lacking a directing group at the 4-position, achieving regioselective bromination can be more challenging. Electrophilic aromatic bromination of pyridine derivatives is influenced by the electronic nature of the existing substituents mdpi.comnih.govresearchgate.net. The methyl group at the 6-position is an activating group, while the nitrogen atom in the pyridine ring is deactivating. Careful selection of brominating agents and reaction conditions is necessary to favor substitution at the desired C4 position over other possible sites.

Introduction of the Hydroxymethyl Moiety

The final key step in the synthesis is the introduction of the hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring. When starting from a nicotinic acid derivative, such as methyl 4-bromo-6-methylnicotinate, the ester group at the 3-position can be reduced to the corresponding primary alcohol. This reduction can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), although the former is generally more reactive and required for ester reduction.

An alternative approach involves the functionalization of a C-H bond at the 3-position, though this is generally more complex. If a precursor like 4-bromo-6-methylpyridine is synthesized, introducing a hydroxymethyl group at the 3-position would likely involve lithiation at this position followed by reaction with formaldehyde.

Advanced Synthetic Approaches and Methodological Improvements

While traditional multi-step syntheses are established, ongoing research focuses on developing more efficient and selective methods. These advanced approaches often employ catalytic systems to improve yields, reduce waste, and simplify reaction procedures.

Catalytic Methods for Enhanced Yield and Selectivity

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency and selectivity. While specific catalytic methods for the direct synthesis of this compound are not extensively documented in the provided search results, related palladium-catalyzed cross-coupling reactions are widely used for the functionalization of brominated pyridines. For instance, Suzuki or Stille couplings could be employed to introduce various substituents onto the 4-bromo-6-methylpyridine core, although this is more relevant for creating derivatives of the target compound rather than its direct synthesis.

In the context of precursor synthesis, catalytic hydrogenation is a key step in converting nitro-pyridines to amino-pyridines, which are versatile intermediates google.com. For example, the reduction of 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine is efficiently carried out using a palladium on carbon (Pd/C) catalyst google.com. This catalytic step is crucial for pathways that utilize the Sandmeyer reaction for bromination.

Future methodological improvements could focus on the development of catalytic C-H activation/functionalization reactions to directly introduce the hydroxymethyl group at the C3 position of a pre-brominated pyridine, thus shortening the synthetic sequence.

Synthetic Route Summary

Starting Material Key Intermediates Key Reactions Product
4-Hydroxy-6-methylnicotinic acidMethyl 4-hydroxy-6-methylnicotinate, Methyl 4-bromo-6-methylnicotinateEsterification, Bromination, ReductionThis compound
4-Methyl-3-nitropyridine4-Methyl-3-aminopyridine, 4-Bromo-6-methylpyridineCatalytic Hydrogenation, Sandmeyer Reaction, Functionalization at C3This compound

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.gov This involves considering factors such as atom economy, the use of safer solvents and reagents, and minimizing waste generation. nih.gov While specific studies on the green synthesis of this exact molecule are not prevalent, general green strategies for synthesizing pyridine derivatives and performing the necessary chemical transformations are widely reported.

One key area for improvement is the reduction step of the ester precursor. Traditional methods using LiAlH₄ have poor atom economy and require anhydrous ethereal solvents, which are volatile and flammable. Furthermore, the workup generates significant amounts of aluminum salt waste. A greener alternative is catalytic hydrogenation. This process uses hydrogen gas as the reductant and a heterogeneous catalyst (e.g., Palladium on carbon, Raney nickel). This method has excellent atom economy, as the only theoretical byproduct is water (if any), and the catalyst can often be recovered and reused.

The choice of solvents is another critical aspect. Green chemistry encourages the use of environmentally benign solvents like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions. nih.gov For the reduction step, replacing ether with a greener solvent, if the chosen reagent is compatible, would be a significant improvement.

In the synthesis of the brominated precursor, traditional bromination often uses elemental bromine, which is highly toxic and corrosive. Green halogenation methods seek to replace such hazardous reagents. rsc.org One approach is oxidative bromination, which uses a safer bromide salt (e.g., NaBr or HBr) in combination with a clean oxidant like hydrogen peroxide. rsc.org This in-situ generation of the electrophilic bromine species avoids the handling of elemental bromine and produces water as the primary byproduct. rsc.org

The following table outlines potential green alternatives for key synthetic steps.

Transformation Conventional Method Green Alternative Green Chemistry Principle(s)
Ester Reduction LiAlH₄ in THFCatalytic hydrogenation (H₂/catalyst)High atom economy, safer reagents, catalyst recycling
Halogenation Elemental Bromine (Br₂)Oxidative bromination (e.g., NaBr/H₂O₂)Use of safer reagents, reduced waste
Solvent Choice Diethyl ether, THFEthanol, Water (if applicable), solvent-freeUse of safer solvents

Flow Chemistry Applications in Scale-Up Research

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing for the scale-up of chemical syntheses, particularly concerning safety, efficiency, and consistency. For a multi-step synthesis like that of this compound, implementing flow chemistry could address several challenges encountered during scale-up.

Many reactions involved in pyridine synthesis and functionalization are highly exothermic and involve hazardous reagents or intermediates. For example, metalation reactions (e.g., lithiation) prior to bromination can be difficult to control on a large scale in a batch reactor due to inefficient heat transfer. In a flow reactor, the small internal volume and high surface-area-to-volume ratio allow for superior temperature control, minimizing the risk of thermal runaways and the formation of byproducts.

Similarly, reductions using highly reactive hydrides like LiAlH₄ can be performed more safely in a flow system. The reagent can be generated or introduced in-situ, minimizing the amount of hazardous material present at any given time. The rapid mixing and precise control over residence time in a flow reactor can also lead to higher yields and selectivities compared to batch reactions.

A hypothetical flow synthesis of this compound from its ester precursor could involve pumping a solution of the ester and a reducing agent through a heated or cooled packed-bed reactor containing a solid-supported catalyst or reagent. The product stream would then continuously exit the reactor and could be directed into a subsequent purification module (e.g., continuous extraction or crystallization), allowing for an integrated and automated production line.

While the literature does not currently detail a specific flow synthesis for this compound, the principles are widely applied to similar transformations. The modular nature of flow chemistry allows for the rapid screening of reaction conditions (temperature, pressure, residence time, reagent stoichiometry) to quickly optimize the synthesis, accelerating the development process for industrial-scale production.

The table below compares key parameters for batch versus flow processing for a representative reaction step.

Parameter Batch Processing Flow Chemistry Advantage of Flow
Heat Transfer Limited by vessel surface areaExcellent due to high surface-to-volume ratioEnhanced safety, reduced byproducts
Mass Transfer Often diffusion-limitedEfficient and rapid mixingHigher reaction rates, improved yields
Safety Large quantities of hazardous materialsSmall reactor hold-up volumeMinimized risk of accidents and runaways
Scalability Requires reactor redesign ("scaling up")Achieved by running for longer ("numbering up")Easier and more predictable scale-up
Process Control Difficult to control gradientsPrecise control of temperature, pressure, timeHigher consistency and product quality

Applications in Advanced Organic Synthesis and Building Block Utility

Role in the Construction of Diverse Heterocyclic Scaffolds

The structural features of (4-Bromo-6-methylpyridin-3-yl)methanol (B6160746) make it a promising candidate for the synthesis of various heterocyclic scaffolds. The presence of the bromine atom at the 4-position allows for a range of cross-coupling reactions, while the hydroxymethyl group at the 3-position and the methyl group at the 6-position provide additional points for modification and can influence the regioselectivity of reactions.

While specific examples detailing the use of this compound in the synthesis of pyridine-fused systems are not extensively documented in publicly available research, the reactivity of its functional groups suggests its potential utility in such transformations. The bromo substituent can serve as a handle for intramolecular cyclization reactions to form fused rings. For instance, following a Suzuki or Sonogashira coupling at the 4-position, the newly introduced substituent could potentially undergo a cyclization reaction with the hydroxymethyl group (or a derivative thereof) to construct a new fused ring.

A hypothetical reaction pathway could involve the initial conversion of the hydroxymethyl group to a different functional group, such as an aldehyde or a halide, to facilitate the desired ring-closing reaction. The general strategy for the synthesis of fused pyridine (B92270) systems often involves the use of di-functionalized pyridines where one functional group enables the initial coupling and the other participates in the subsequent cyclization.

Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound

Cross-Coupling ReactionReagents and Conditions (Illustrative)Potential Product Type
Suzuki CouplingArylboronic acid, Pd catalyst, base4-Aryl-6-methylpyridin-3-yl)methanol
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base(4-Alkynyl-6-methylpyridin-3-yl)methanol
Buchwald-Hartwig AminationAmine, Pd catalyst, base(4-Amino-6-methylpyridin-3-yl)methanol
Heck CouplingAlkene, Pd catalyst, base(4-Alkenyl-6-methylpyridin-3-yl)methanol

Note: This table presents potential reactions based on the known reactivity of bromopyridines. Specific conditions for this compound would require experimental optimization.

For example, a palladium-catalyzed annulation reaction could be envisioned where the bromine atom participates in an initial oxidative addition step, followed by an intramolecular insertion involving a tethered reactive group derived from the hydroxymethyl moiety. The success of such a strategy would depend on the careful choice of reaction partners and conditions to control the regioselectivity of the annulation.

Strategic Incorporation into Complex Target Molecules

The utility of this compound as a building block extends to its strategic incorporation into more complex molecules, serving as a key fragment that introduces a substituted pyridine motif.

There is a lack of specific published examples demonstrating the use of this compound as a direct precursor for the synthesis of natural product analogues. However, the substituted pyridine core is a common feature in many biologically relevant natural products. The functional handles on this compound would allow for its integration into a larger synthetic scheme. The bromine atom can be replaced by various carbon or heteroatom-based substituents via cross-coupling reactions, and the hydroxymethyl group can be elongated or transformed into other functionalities to build the complex side chains often found in natural products.

Information regarding the specific use of this compound as a synthon for material science precursors is not found in the available literature. Nevertheless, pyridine-containing molecules are of interest in materials science for their electronic and coordination properties. The bromo- and hydroxymethyl- groups of this compound offer pathways to introduce it into polymeric structures or to synthesize functional dyes or ligands for metal complexes. For instance, the hydroxymethyl group could be used for esterification or etherification to attach the pyridine unit to a polymer backbone, while the bromo-group could be used in a post-polymerization modification step.

Development of New Synthetic Methodologies Utilizing this compound

Currently, there are no specific synthetic methodologies that have been developed with this compound as the primary substrate. The development of new synthetic methods often focuses on novel transformations of readily available starting materials. While this compound is commercially available, its specific reaction pathways and utility in novel synthetic strategies remain an area for future exploration. The interplay of the three different substituents on the pyridine ring could lead to the discovery of new regioselective reactions and synthetic transformations.

Advanced Spectroscopic and Analytical Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex derivatives of (4-Bromo-6-methylpyridin-3-yl)methanol (B6160746). Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the establishment of connectivity between atoms within a molecule.

In the context of derivatives synthesized from this compound, NMR spectroscopy is critical for confirming that a desired chemical transformation has occurred. For instance, in the synthesis of Schiff base derivatives, the disappearance of the alcohol proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum would be indicative of a successful reaction.

While specific high-resolution NMR data for complex derivatives of this compound are not extensively published, the analysis of a related compound, (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, illustrates the application of this technique. The ¹H and ¹³C NMR data provide precise chemical shifts that are characteristic of the compound's structure. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Brominated Aromatic Compound

Compound Technique Chemical Shift (δ) in ppm
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline ¹H NMR (400 MHz, CDCl₃) 7.40–7.28 (m, 3H-Aryl), 7.32–7.29 (m, 1H-thiophene), 7.28 (s, 1H CH=N), 6.83 (d, J = 6.8, 1H-thiophene), 2.36 (s, 3H-Me)

This data is for an illustrative compound to demonstrate the application of NMR spectroscopy and is not data for a derivative of this compound. nih.gov

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. In the study of this compound and its derivatives, HRMS is essential for confirming the molecular weight of reaction products and for monitoring the progress of a chemical reaction.

Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions from the analyte molecules, which are then analyzed by a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. The high mass accuracy of these instruments allows for the confident determination of the elemental formula of a compound, which is crucial for distinguishing between compounds with the same nominal mass. The parallel reaction monitoring (PRM) paradigm, which utilizes a high-resolution mass analyzer, allows for the parallel detection of all target product ions in a single analysis, enhancing the capabilities for targeted proteomics and potentially for reaction monitoring in chemical synthesis. nih.gov

For example, in a Suzuki cross-coupling reaction involving a derivative of this compound, HRMS could be used to monitor the disappearance of the starting material and the appearance of the desired product by tracking their exact masses. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) provides a distinctive signature in the mass spectrum, aiding in the identification of bromine-containing compounds.

Table 2: Illustrative HRMS Data for a Brominated Pyridine (B92270) Derivative

Ion Calculated m/z Observed m/z
[M+H]⁺ 357.88 357.88
[M+2]⁺ 359.88 358.23

This data is for an illustrative compound, (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, to demonstrate the application of HRMS and is not data for a derivative of this compound. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis of Derivatives

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Table 3: Illustrative Crystallographic Data for a Complex Brominated Heterocycle

Parameter Value
Compound (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine
Formula C₁₇H₁₆BrN₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.91863(13)
b (Å) 7.17190(11)
c (Å) 29.6309(5)
β (°) 93.9228(15)

| Volume (ų) | 1466.83(4) |

This data is for an illustrative compound to demonstrate the application of X-ray crystallography and is not data for a derivative of this compound. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. scispace.com These techniques are based on the principle that molecules vibrate at specific frequencies that are characteristic of their structure. By analyzing the vibrational spectrum of a compound, it is possible to identify the presence of specific functional groups and to monitor changes in these groups during a chemical reaction.

For derivatives of this compound, IR and Raman spectroscopy can be used to follow functional group transformations. For example, the oxidation of the methanol (B129727) group to an aldehyde would be accompanied by the appearance of a strong carbonyl (C=O) stretching band in the IR spectrum, typically in the region of 1650-1750 cm⁻¹. Conversely, the reduction of a carbonyl group to a hydroxyl group would result in the disappearance of the C=O band and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹.

A study on 6-bromopyridine-2-carbaldehyde (B14951) demonstrated the use of IR spectroscopy to monitor UV-induced decarbonylation, where the disappearance of the aldehyde vibrational bands and the appearance of bands corresponding to 2-bromopyridine (B144113) were observed. mdpi.com

Table 4: Typical IR Stretching Frequencies for Relevant Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Alcohol (O-H) Stretching 3200 - 3600 (broad)
Alkane (C-H) Stretching 2850 - 3000
Aromatic (C=C) Stretching 1400 - 1600
Aldehyde (C=O) Stretching 1690 - 1740

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization (if applicable to derivatives)

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique is particularly useful for characterizing compounds that contain chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The pyridine ring in this compound and its derivatives acts as a chromophore.

The UV-Vis spectrum of a compound is a plot of its absorbance as a function of wavelength. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a particular chromophore and can be influenced by the presence of substituents and the solvent. For pyridine itself, absorption maxima are observed around 202 nm and 254 nm. sielc.com

When this compound is converted into more complex derivatives, especially those that extend the conjugated π-system, shifts in the λ_max to longer wavelengths (a bathochromic or red shift) are often observed. This makes UV-Vis spectroscopy a useful tool for qualitatively assessing the electronic structure of new derivatives. For instance, the formation of a highly conjugated system through coupling reactions would be expected to result in a significant red shift in the UV-Vis spectrum.

Table 5: UV-Vis Absorption Maxima for Pyridine

Compound λ_max (nm)

This data is for the parent compound pyridine and serves as a reference for the chromophore present in this compound and its derivatives. sielc.com

Computational and Theoretical Chemistry Investigations of 4 Bromo 6 Methylpyridin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For pyridine (B92270) derivatives, DFT calculations at levels like B3LYP/6-311+G(d,p) are commonly used to determine these orbital energies. researchgate.net In a hypothetical FMO analysis of (4-Bromo-6-methylpyridin-3-yl)methanol (B6160746), the HOMO is expected to be distributed over the electron-rich pyridine ring and the oxygen of the methanol (B129727) group, while the LUMO would likely be concentrated around the pyridine ring, influenced by the electron-withdrawing bromine atom.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Pyridine Derivative (Note: This data is representative of the type obtained for similar molecules and not specific to this compound)

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.6 Energy of the Lowest Unoccupied Molecular Orbital

The energy gap value suggests the molecule's resistance to electronic excitation. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from these HOMO and LUMO energies to further quantify the molecule's reactivity profile.

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution governs how the molecule interacts with other charged or polar species. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge landscape. researchgate.net On an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent neutral regions.

For this compound, an MEP map would likely show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group, identifying them as primary sites for hydrogen bonding and electrophilic interaction. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and areas near the bromine atom would exhibit a positive potential, indicating sites for nucleophilic interaction. Mulliken population analysis is another method used to quantify the partial charge on each atom, providing numerical data to complement the visual MEP map.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is a powerful tool not only for static molecular properties but also for modeling the dynamics of chemical reactions. By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes the identification of transition states—the highest energy points along the reaction coordinate—which are critical for determining the reaction's activation energy and, consequently, its rate.

For this compound, DFT studies could elucidate the mechanisms of reactions such as Suzuki-Miyaura or Ullmann-type couplings, where the bromine atom is a key participant. nih.gov Calculations would involve optimizing the geometries of reactants, intermediates, transition states, and products. The resulting energy profile would reveal the feasibility of a proposed mechanism and identify the rate-determining step. Such studies are invaluable for optimizing reaction conditions and predicting the formation of byproducts.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves in different environments (e.g., in a solvent or interacting with a biological macromolecule).

For this compound, MD simulations would be particularly useful for conformational analysis. The bond between the pyridine ring and the hydroxymethyl group is rotatable, leading to different spatial arrangements (conformers) of the molecule. MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers between them. Furthermore, these simulations can model intermolecular interactions, such as hydrogen bonding between the hydroxymethyl group and solvent molecules like water or methanol, providing insights into its solubility and solvation properties. mdpi.com

QSAR/QSPR Studies for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a compound with its reactivity or other properties. These models are built by calculating a set of molecular descriptors (numerical values that encode different aspects of the molecular structure, such as electronic, steric, or topological features) for a series of related compounds.

For a series of compounds including this compound, a QSAR/QSPR study could be developed to predict reactivity in a specific class of reactions. Descriptors derived from the computational methods described above—such as HOMO/LUMO energies, atomic charges, and molecular shape indices—would be used as independent variables in a regression model. The resulting equation would allow for the prediction of reactivity for new, unsynthesized compounds in the same class, guiding the design of molecules with desired chemical properties.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Future Directions and Emerging Research Avenues for 4 Bromo 6 Methylpyridin 3 Yl Methanol

Exploration of Sustainable and Environmentally Benign Synthetic Pathways

The development of green and sustainable chemical processes is a critical goal in modern synthetic chemistry. Future research concerning (4-bromo-6-methylpyridin-3-yl)methanol (B6160746) will undoubtedly focus on creating more environmentally friendly synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current laboratory-scale syntheses often rely on traditional methods that may involve chlorinated solvents and stoichiometric reagents. Emerging research is geared towards the adoption of greener alternatives. This includes the use of safer and more sustainable techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy input. rsc.org Multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, represent another promising avenue for improving the atom and step economy of the synthesis. rsc.org

The exploration of alternative solvent systems is also a key area of interest. The use of water, ionic liquids, or bio-based solvents could drastically reduce the environmental impact of the synthesis. Furthermore, catalytic approaches that replace stoichiometric reagents are highly desirable. The development of reusable solid-supported catalysts could also simplify purification processes and minimize waste generation. Biocatalysis, utilizing enzymes to perform specific chemical transformations under mild conditions, offers a highly sustainable and selective approach to the synthesis of functionalized pyridines, including pyridyl methanols. rsc.org

Development of Novel Catalytic Systems for its Transformations

The bromine atom and the hydroxymethyl group on the pyridine (B92270) ring of this compound are prime handles for a variety of catalytic transformations. Future research will focus on the development and application of novel catalytic systems to expand the synthetic utility of this building block.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net While Suzuki-Miyaura, Negishi, and Stille couplings are established methods for the functionalization of bromopyridines, there is ongoing research into developing more active, stable, and versatile catalysts. researchgate.netacs.org This includes the design of new ligands that can promote challenging couplings, enable reactions at lower catalyst loadings, and tolerate a wider range of functional groups. For instance, the development of nickel-based catalytic systems is gaining traction as a more sustainable and cost-effective alternative to palladium. rsc.orgrsc.org

Beyond traditional cross-coupling, photoredox catalysis has emerged as a powerful strategy for the functionalization of organic molecules under mild conditions. rsc.orgrsc.org This technology could be applied to this compound to enable novel transformations, such as C-H functionalization of the methyl group or the pyridine ring, or to facilitate previously challenging cross-coupling reactions. The development of dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst, could unlock unprecedented reactivity and selectivity.

Applications in Advanced Synthetic Method Development

The unique combination of functional groups in this compound makes it an ideal substrate for the development of new and advanced synthetic methodologies. Its bifunctional nature, possessing both an electrophilic bromine atom and a nucleophilic/coordinating hydroxymethyl group, can be exploited in the design of novel cascade or multicomponent reactions.

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, offer a highly efficient approach to the rapid construction of molecular complexity. rsc.org this compound could serve as a key building block in the development of novel cascade sequences. For example, an initial cross-coupling at the bromine position could be followed by an intramolecular cyclization involving the hydroxymethyl group to construct fused heterocyclic systems.

Multicomponent reactions (MCRs) are another area where this compound could find significant application. researchgate.net The development of new MCRs that incorporate this compound would provide rapid access to diverse libraries of highly functionalized pyridine derivatives. These libraries would be invaluable for drug discovery and materials science research. The hydroxymethyl group could act as a reactive handle for post-MCR modifications, further expanding the accessible chemical space.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing demand for large and diverse compound libraries for screening in drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE) platforms. acs.orgnih.gov this compound, as a versatile building block, is well-suited for integration into these automated workflows.

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for automated synthesis, including precise control over reaction parameters, enhanced safety, and ease of scalability. researchgate.netnih.gov The development of robust flow-based methods for the synthesis and derivatization of this compound would enable the rapid and efficient production of a wide range of analogues.

Robotic systems can be employed to perform a large number of reactions in parallel, allowing for the rapid exploration of reaction conditions and the generation of extensive compound libraries. nih.govmdpi.com By utilizing this compound as a common starting material, these robotic platforms can be programmed to perform a variety of cross-coupling reactions, functional group transformations, and other derivatizations in a high-throughput manner. The integration of artificial intelligence (AI) and machine learning algorithms can further enhance these platforms by enabling autonomous reaction optimization and the prediction of optimal synthetic routes. researchgate.netnih.gov

Unexplored Reactivity Modes and Regioselectivity Challenges

Despite its potential, the full scope of the reactivity of this compound remains to be explored. The interplay of the different functional groups on the pyridine ring presents both opportunities for novel transformations and challenges in terms of regioselectivity.

One area of unexplored reactivity is the selective C-H functionalization of the methyl group or the pyridine ring. rsc.orgrsc.org While the bromine atom provides a clear site for cross-coupling, the development of methods for the direct and selective activation of C-H bonds would open up new avenues for derivatization. This could involve the use of transition metal catalysts or photoredox catalysis to generate reactive intermediates that can then be trapped by a variety of coupling partners.

A key challenge in the functionalization of polysubstituted pyridines is controlling the regioselectivity of the reactions. rsc.org In the case of this compound, reactions could potentially occur at the bromine atom, the hydroxymethyl group, the methyl group, or the remaining C-H positions on the pyridine ring. Understanding the factors that govern the reactivity and selectivity of each of these sites is crucial for the rational design of synthetic strategies. Future research should focus on systematically investigating the reactivity of this compound under a variety of reaction conditions to map out its reactivity profile and develop methods for achieving high regioselectivity in its transformations. The ambident nucleophilic character of the hydroxymethyl group and the pyridine nitrogen also presents interesting possibilities for selective functionalization that warrant further investigation. researchgate.net

Q & A

Basic Questions

What are the key synthetic routes for (4-Bromo-6-methylpyridin-3-yl)methanol?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a brominated pyridine derivative reacts with boronic acid under argon at 140°C, using bis(triphenylphosphine)palladium(II) dichloride as a catalyst . Alternative routes include refluxing intermediates with ammonium acetate in ethanol, followed by purification via column chromatography (ethyl acetate/hexane gradients) .

How is the compound characterized post-synthesis?

Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. For brominated analogs, X-ray crystallography may resolve steric effects of substituents .

What safety precautions are required for handling this compound?

Use flame-retardant antistatic clothing and chemical-resistant gloves. Avoid inhalation and contact with skin/eyes. Spills should be contained immediately to prevent environmental contamination. Store in a cool, dry place under inert gas .

Advanced Research Questions

How can reaction yields be optimized for low-yield intermediates in the synthesis?

Low yields (e.g., 11.1% for dihydrochloride derivatives) often arise from steric hindrance or competing side reactions. Systematic optimization of catalyst loading (e.g., Pd catalysts), reaction time, and solvent polarity (e.g., DMF/ethanol mixtures) can improve efficiency . Statistical tools like Design of Experiments (DoE) help identify critical parameters .

What electronic effects do substituents (Br, CH₃) exert on reactivity?

The bromine atom increases electrophilicity at the pyridine ring, facilitating nucleophilic substitutions. The methyl group enhances steric bulk, potentially slowing coupling reactions. Computational studies (DFT) predict electron density distribution, guiding functionalization strategies .

How should researchers resolve contradictions in reported spectral data?

Discrepancies in NMR or MS data may stem from solvent effects or impurities. Cross-validate results using multiple techniques (e.g., IR, UV-Vis) and reference databases (Reaxys, PubChem). Reproducibility requires strict adherence to documented protocols .

What role does this compound play in medicinal chemistry applications?

As a pyridine derivative, it serves as a precursor for bioactive molecules. For example, fluorinated analogs exhibit anticancer activity by targeting kinase enzymes. Structure-activity relationship (SAR) studies compare bromo, chloro, and methoxy derivatives to optimize binding affinity .

How can computational modeling enhance synthesis design?

Tools like PISTACHIO and Reaxys predict feasible synthetic pathways and reaction mechanisms. Molecular docking simulations assess interactions with biological targets (e.g., enzymes), reducing trial-and-error in drug discovery .

Data Contradiction Analysis

Why do reported melting points vary for brominated pyridine derivatives?

Variations arise from polymorphic forms, impurities, or measurement techniques (e.g., differential scanning calorimetry vs. capillary methods). Standardize protocols and report solvent recrystallization details .

How to address discrepancies in catalytic efficiency across studies?

Differences in catalyst purity, solvent moisture, or inert atmosphere quality (e.g., argon vs. nitrogen) significantly impact outcomes. Reproduce reactions under controlled conditions and document trace impurities via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.